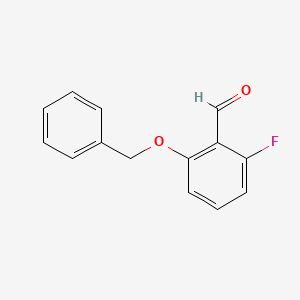

2-(Benzyloxy)-6-fluorobenzaldehyde

Beschreibung

2-(Benzyloxy)-6-fluorobenzaldehyde is a fluorinated aromatic aldehyde featuring a benzyloxy substituent at the 2-position and a fluorine atom at the 6-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of kinase inhibitors and pharmaceutical precursors. Its synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions, as exemplified by the reaction of 2,6-difluorobenzaldehyde with 3-(benzyloxy)phenol under basic conditions, yielding the product in high purity (93%) . Key spectral data include distinctive ¹H NMR signals (e.g., δ7.10 ppm for aromatic protons) and a molecular ion peak at m/z 167.1 (MH⁺) in ESI-MS .

Eigenschaften

Molekularformel |

C14H11FO2 |

|---|---|

Molekulargewicht |

230.23 g/mol |

IUPAC-Name |

2-fluoro-6-phenylmethoxybenzaldehyde |

InChI |

InChI=1S/C14H11FO2/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-9H,10H2 |

InChI-Schlüssel |

ZKZOCCAZPBVUPG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C=O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of this compound and Analogs

Key Observations:

Substituent Effects on Molecular Weight :

- Bromine substitution (e.g., 2-(Benzyloxy)-6-bromobenzaldehyde) increases molecular weight significantly (291.14 g/mol) compared to fluorine analogs (242.24 g/mol for the target compound) .

- Methyl groups (e.g., 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde) marginally elevate molecular weight (244.26 g/mol) and density (1.184 g/cm³) due to added steric bulk .

Electronic and Steric Influences: The electron-withdrawing fluorine atom in this compound enhances the aldehyde's electrophilicity, facilitating nucleophilic additions (e.g., oxime formation). In contrast, bromine (in the bromo analog) may reduce reactivity due to weaker electronegativity .

Thermal Stability: The methyl-substituted analog exhibits a high predicted boiling point (364.9°C), likely due to increased van der Waals interactions from the methyl and benzyloxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.